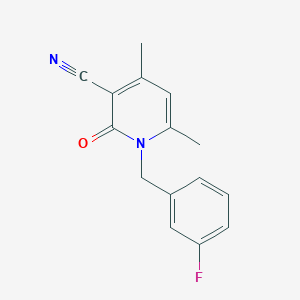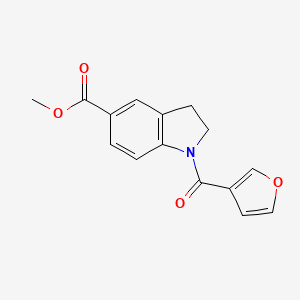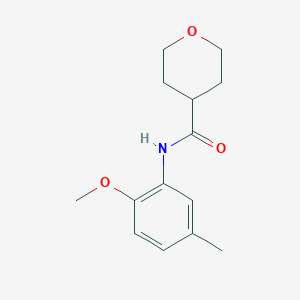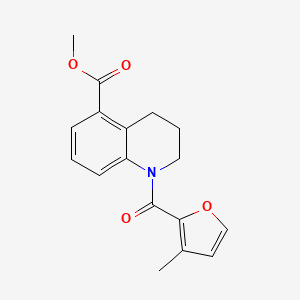
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a piperazine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to modulate the activity of dopamine receptors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to inhibit the activity of several enzymes, including monoamine oxidase and nitric oxide synthase. These effects may contribute to its anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be toxic at high doses, and its effects can vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several potential future directions for research on N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of cancer, and further research in this area could lead to the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide and its effects on different cell types and tissues.
Méthodes De Synthèse
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be synthesized through a number of different methods, including the reaction of cyclopropylmethylamine with 4-phenylpiperazine-1-carboxylic acid, or the reaction of N-cyclopropylmethylpiperazine with 4-phenylpiperazine-1-carboxylic acid chloride. These methods have been optimized to produce high yields of pure N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-12-13-6-7-13)18-10-8-17(9-11-18)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTSZORBRUEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)


![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)


